Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride
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Overview
Description
Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride: is a chemical compound with the molecular formula C10H12ClNO2•HCl and a molecular weight of 250.12 g/mol . This compound is often used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride typically involves the esterification of 3-(2-amino-3-chlorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: 3-(2-amino-3-chlorophenyl)propanoic acid.
Reduction: Methyl 3-(2-amino-3-chlorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It is also employed in the development of biochemical assays .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino and ester groups allow it to form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways . The chloride ion enhances its solubility and stability in aqueous solutions .
Comparison with Similar Compounds
- Methyl 2-amino-3-(3-chlorophenyl)propanoate;hydrochloride
- Methyl 3-amino-3-(2-chlorophenyl)propanoate;hydrochloride
- Methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Uniqueness: Methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride is unique due to the specific positioning of the amino and chloro groups on the phenyl ring. This structural arrangement influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
methyl 3-(2-amino-3-chlorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-9(13)6-5-7-3-2-4-8(11)10(7)12;/h2-4H,5-6,12H2,1H3;1H |
InChI Key |
LQCVBRWIYZFZIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C(=CC=C1)Cl)N.Cl |
Origin of Product |
United States |
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